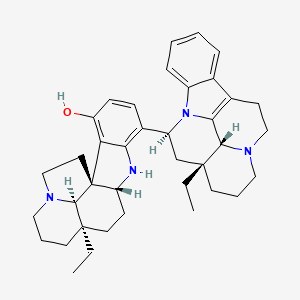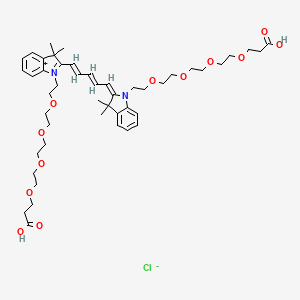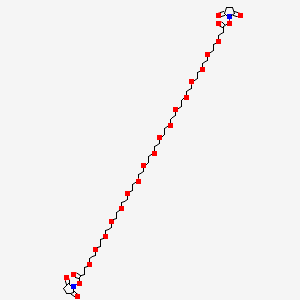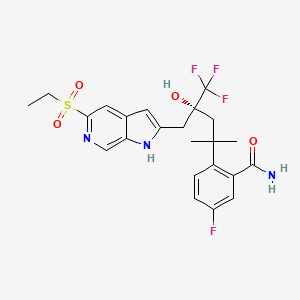![molecular formula C22H27F2N3O B1192442 N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CWHM-1552 is a potent and orally active Antimalarial agent. CWHM-1552 has an in vitro IC50 of 51 nM in the P. falciparum 3D7 assay and an in vivo ED90 of <10 mg/kg/day and ED99 of 30 mg/kg/day in a murine P. chabaudi mode. CWHM-1552 has modest affinities for the hERG channel and inhibit CYP 3A4.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide is involved in various synthesis and structural derivative studies. For instance, Kuznecovs et al. (2020) conducted a study focusing on the synthesis of fluorinated derivatives, such as 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, which provides insights into new structural derivatives and their potential applications in medicinal chemistry (Kuznecovs et al., 2020).
Antimicrobial and Anticancer Properties
Studies have shown that derivatives of N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide exhibit significant antimicrobial and anticancer properties. Saeedian Moghadam and Amini (2018) synthesized a novel compound with cytotoxic activity against breast cancer cell lines, demonstrating its potential in cancer therapy (Saeedian Moghadam & Amini, 2018).
Anticonvulsant Activity
Kamiński et al. (2015) explored the anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in animal models of epilepsy. This highlights its potential use in developing new treatments for epilepsy, especially for therapy-resistant forms (Kamiński, Wiklik & Obniska, 2015).
Structural Analysis
Structural analysis studies, such as the one conducted by Umezono and Okuno (2015), provide valuable insights into the crystal structure of related compounds. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can be pivotal in their application in various scientific domains (Umezono & Okuno, 2015).
Photochemical Applications
Research by Mella, Fagnoni, and Albini (2004) on the photochemically generated 4-(N,N-dimethylamino)phenyl cation adds to our understanding of the photochemical properties and reactions of similar acetamides. These findings have potential applications in photochemistry and photophysics (Mella, Fagnoni & Albini, 2004).
Electrophilic Fluorination
Banks, Besheesh, and Tsiliopoulos (1996) studied Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] for its application in electrophilic fluorination. This research contributes to the understanding of fluorination techniques, which are widely used in pharmaceutical and chemical synthesis (Banks, Besheesh & Tsiliopoulos, 1996).
Propriétés
Nom du produit |
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide |
|---|---|
Formule moléculaire |
C22H27F2N3O |
Poids moléculaire |
387.4748 |
Nom IUPAC |
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H27F2N3O/c1-22(23,24)17-8-6-16(7-9-17)19-13-25-14-20(19)26-21(28)12-15-4-10-18(11-5-15)27(2)3/h4-11,19-20,25H,12-14H2,1-3H3,(H,26,28)/t19?,20-/m1/s1 |
Clé InChI |
WQTOGFREMHSJJS-VQTJNVASSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2CNCC2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CWHM-1552; CWHM 1552; CWHM1552; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(20R)-10,15,20-trimethyl-2-[(4-methylpiperazin-1-yl)methyl]-18,19,20,21-tetrahydro-15H,17H-12,8-(metheno)pyrazolo[3',4':2,3][1,5,10,12]oxatriazacycloheptadecino[12,11-a]benzimidazol-7(6H)-one](/img/structure/B1192375.png)

![[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine](/img/structure/B1192382.png)